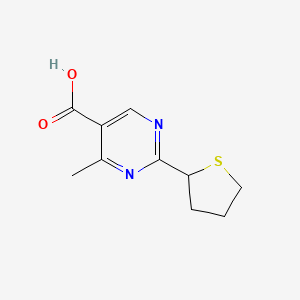
3-(Chloromethyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)hexane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)hexane can be synthesized through several methods. One common approach involves the chlorination of 3-methylhexane using chlorine gas under UV light or high temperatures. This process typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the chlorination reaction can be precisely controlled. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through chloromethylation reactions.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)hexane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic substitution or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-methylpentane: Similar in structure but with a shorter carbon chain.
3-Chloro-3-methylheptane: Similar in structure but with a longer carbon chain.
3-Chloromethylheptane: Similar in structure but with a different position of the chlorine atom.
Uniqueness
3-(Chloromethyl)hexane is unique due to its specific carbon chain length and the position of the chlorine atom. This specific structure imparts distinct reactivity and properties, making it suitable for particular applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H15Cl |
|---|---|
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
3-(chloromethyl)hexane |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HNPSPZLLSHTUMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)


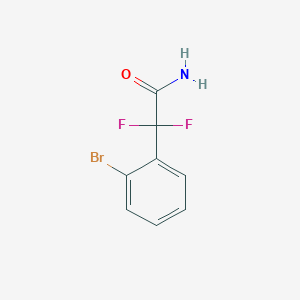
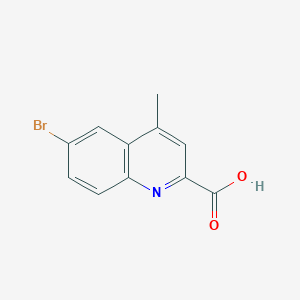
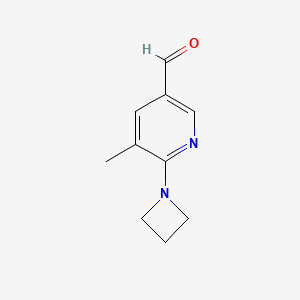
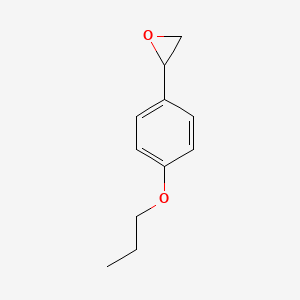
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
